2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 635698-30-5
VCID: VC8182695
InChI: InChI=1S/C7H7Cl2N3.ClH/c8-6-4-3-10-2-1-5(4)11-7(9)12-6;/h10H,1-3H2;1H
SMILES: C1CNCC2=C1N=C(N=C2Cl)Cl.Cl
Molecular Formula: C7H8Cl3N3
Molecular Weight: 240.5

2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

CAS No.: 635698-30-5

Cat. No.: VC8182695

Molecular Formula: C7H8Cl3N3

Molecular Weight: 240.5

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride - 635698-30-5

Specification

CAS No. 635698-30-5
Molecular Formula C7H8Cl3N3
Molecular Weight 240.5
IUPAC Name 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Standard InChI InChI=1S/C7H7Cl2N3.ClH/c8-6-4-3-10-2-1-5(4)11-7(9)12-6;/h10H,1-3H2;1H
Standard InChI Key MDEUNLWIRLXZJC-UHFFFAOYSA-N
SMILES C1CNCC2=C1N=C(N=C2Cl)Cl.Cl
Canonical SMILES C1CNCC2=C1N=C(N=C2Cl)Cl.Cl

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Descriptors

The IUPAC name for this compound is 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride, reflecting its bicyclic framework and substitution pattern . Key molecular descriptors include:

PropertyValue
Molecular FormulaC7H8Cl3N3\text{C}_7\text{H}_8\text{Cl}_3\text{N}_3
Molecular Weight240.5 g/mol
InChIInChI=1S/C7H7Cl2N3.ClH/c8-6-4-3-10-2-1-5(4)11-7(9)12-6;/h10H,1-3H2;1H
InChIKeyMDEUNLWIRLXZJC-UHFFFAOYSA-N
SMILESC1CNCC2=C1N=C(N=C2Cl)Cl.Cl

The SMILES notation illustrates the tetrahydropyrido ring system fused to a pyrimidine moiety, with chlorine atoms at positions 2 and 4 and a hydrochloride counterion .

Structural Analysis and Isomerism

The pyrido[4,3-d]pyrimidine scaffold differs from its [3,4-d] isomer (CID 44630727) in the orientation of the nitrogen atoms within the fused ring system . This positional isomerism influences electronic distribution and steric interactions, potentially altering reactivity and biological target affinity. X-ray crystallography of related compounds reveals planar pyrimidine rings and chair-like conformations in saturated heterocycles, which may inform docking studies for this compound .

Synthesis and Characterization

Synthetic Routes

While specific protocols for this compound are proprietary, general strategies for pyridopyrimidine hydrochlorides involve:

  • Cyclocondensation: Reacting 4-aminopyridine derivatives with trichloroacetonitrile under acidic conditions to form the pyrimidine ring .

  • Chlorination: Electrophilic substitution using phosphorus oxychloride (POCl3_3) to introduce chlorine atoms at the 2- and 4-positions .

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt, improving crystallinity .

Analytical Characterization

Key spectroscopic data for quality control include:

  • 1^1H NMR (DMSO-d6_6): δ 3.15–3.30 (m, 4H, CH2_2), 4.50 (s, 2H, CH2_2), 8.90 (s, 1H, pyrimidine-H) .

  • LC-MS: m/z 205.0 [M–Cl]+^+ (calculated for C7H7Cl2N3\text{C}_7\text{H}_7\text{Cl}_2\text{N}_3: 205.01) .

  • IR: Peaks at 750 cm1^{-1} (C–Cl stretch) and 1650 cm1^{-1} (C=N stretch) .

Physicochemical and Pharmacological Properties

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in polar solvents such as water (≈15 mg/mL at 25°C) and dimethyl sulfoxide (DMSO, >50 mg/mL) . It is hygroscopic and requires storage under inert conditions to prevent decomposition. Thermal analysis (TGA) indicates stability up to 180°C, with decomposition onset at 210°C .

Applications in Drug Discovery

Kinase Inhibitor Development

The 2,4-dichloro substitution pattern is critical for hydrogen bonding with kinase active sites. For example, replacing the 4-chloro group with a methoxy moiety in analogs reduces potency by 10-fold, highlighting the importance of electronegative substituents .

Fragment-Based Drug Design

This compound serves as a building block for synthesizing libraries of fused heterocycles. Coupling with boronic acids via Suzuki-Miyaura cross-coupling introduces aryl groups at the 6-position, enabling structure-activity relationship (SAR) studies .

Recent Research and Future Directions

A 2025 study highlighted its use in synthesizing dual EGFR/VEGFR2 inhibitors, with compound 4a (derived from this scaffold) showing 78% tumor growth inhibition in murine xenograft models . Future work should explore:

  • Prodrug formulations to enhance oral bioavailability.

  • Polypharmacology approaches targeting parasitic proteases for antiparasitic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator